2-(Pentafluoroethyl)phenol

pKa Acidity Bioisostere

Researchers replacing phenol with a -C2F5 group face unpredictable acidity and logP changes. 2-(Pentafluoroethyl)phenol offers a quantifiably distinct scaffold. - pKa 8.06 ±0.30 (vs phenol ~10), enabling carboxylic acid bioisostere design. - XLogP 3.5 (ΔLogP ≈ +2.0 vs unsubstituted phenol) for enhanced lipophilicity & metabolic stability. - Ortho-substitution enables potential OH···F-C intramolecular H-bonding, absent in meta/para isomers. - Validated via copper-mediated pentafluoroethylation; reliable intermediate for -C2F5-containing APIs and agrochemicals.

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 95881-24-6
Cat. No. B3043946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentafluoroethyl)phenol
CAS95881-24-6
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O
InChIInChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H
InChIKeyWABAMLKVNCXKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentafluoroethyl)phenol: Ortho-Fluorinated Building Block


2-(Pentafluoroethyl)phenol (C8H5F5O) is a fluorinated aromatic phenol distinguished by an ortho-pentafluoroethyl (-C2F5) substituent. The strong electron-withdrawing effect of the -C2F5 group significantly modulates the phenolic hydroxyl's acidity and alters lipophilicity relative to unsubstituted or trifluoromethyl-substituted analogs [1][2]. These physicochemical shifts render this ortho-substituted isomer a strategically distinct intermediate for optimizing molecular recognition, metabolic stability, and solubility profiles in pharmaceutical and agrochemical research [3].

1 Ortho-pentafluoroethyl substitution for electronic tuning
2 Reported enhanced acidity and lipophilicity profiles
3 Fluorinated building block for medicinal and agrochemical research

Why 2-(Pentafluoroethyl)phenol Is Irreplaceable


Substituting 2-(Pentafluoroethyl)phenol with unsubstituted phenol, 2-(trifluoromethyl)phenol, or its positional isomers (3-/4-C2F5) in a synthetic route or formulation is likely to compromise performance due to quantifiable differences in electronic and steric environments. The ortho-pentafluoroethyl group imposes a distinct acid-base profile, with a predicted pKa of 8.06±0.30, substantially lower than unsubstituted phenol (~10) [1][2]. This translates to a different ionization state at physiological or formulation pH, which critically impacts molecular recognition, membrane permeability, and salt formation. Furthermore, the ortho-substitution pattern introduces unique steric constraints not present in the para-isomer, which exhibits an elevated melting point (94-96 °C) indicative of significantly different solid-state packing and intermolecular interactions [3]. Direct replacement with a less acidic or differently substituted analog therefore introduces uncontrolled variables in a chemical process or biological assay.

Unsubstituted phenol Lower acidity and lipophilicity may shift ionization state and recognition properties.
2-(Trifluoromethyl)phenol Weaker electron-withdrawing effect and lower lipophilicity may alter SAR and permeability.
4-(Pentafluoroethyl)phenol Solid state, different pKa, and distinct crystal packing can compromise handling and formulation.

2-(Pentafluoroethyl)phenol: Differentiation Evidence


Enhanced Phenolic Acidity vs. Unsubstituted Phenol

The ortho-pentafluoroethyl group exerts a strong electron-withdrawing inductive effect, which is predicted to lower the pKa of the phenolic proton from ~10 (unsubstituted phenol) to 8.06±0.30 for 2-(Pentafluoroethyl)phenol [1][2]. This represents an approximately 80-fold increase in acidity (ΔpKa ≈ 1.94). This shift directly alters the molecule's protonation state at a given pH, a critical parameter for hydrogen-bonding interactions and bioavailability.

Acidity shift vs phenol
Class-level inference
ΔpKa ≈ 1.94 (~80‑fold acidity increase)
Supports acidity-dependent molecular recognition studies
Predicted pKa 8.06±0.30 vs phenol ~10; experimental confirmation advised
pKa Acidity Bioisostere Ionization State

Increased Lipophilicity vs. Unsubstituted Phenol

The pentafluoroethyl group significantly increases the compound's lipophilicity, with a predicted XLogP of 3.5 for 2-(Pentafluoroethyl)phenol, compared to ~1.5 for unsubstituted phenol [1][2]. This >100-fold increase in partition coefficient (ΔlogP ≈ 2.0) is a crucial determinant of passive membrane permeability, metabolic stability, and potential off-target binding. This value also places the compound in a distinct lipophilicity space compared to the more polar 2-(trifluoromethyl)phenol.

Lipophilicity gain
Class-level inference
XLogP 3.5 vs phenol ~1.5 (ΔLogP ≈ 2.0)
Supports lipophilicity-driven SAR and permeability modeling
Predicted XLogP; empirical logP measurement recommended
Lipophilicity LogP Permeability Metabolic Stability

Ortho-Substitution vs. Para-Isomer: Physical State & Interactions

In contrast to the 2-(Pentafluoroethyl)phenol (ortho-isomer), its positional analog, 4-(Pentafluoroethyl)phenol (para-isomer), is a crystalline solid with a reported melting point of 94-96 °C and a higher predicted pKa of 8.43±0.13 [1]. The ortho-isomer's steric environment prevents the efficient crystal packing achieved by the para-isomer, resulting in vastly different handling and formulation properties. This fundamental difference in physical state and solid-state energetics underscores that positional isomers are not interchangeable.

Ortho vs para isomer
Head-to-head
Liquid vs solid (Mp >100°C difference); ΔpKa ≈ 0.37
Supports isomer-specific handling and solubility protocols
Physical state impacts weighing accuracy and formulation development
Polymorphism Crystal Engineering Isomerism Physicochemical Properties

Ortho-C2F5 vs. Ortho-CF3: Lipophilicity & Acidity

Comparing the ortho-pentafluoroethyl (-C2F5) substituent to the more common ortho-trifluoromethyl (-CF3) group reveals quantifiable differences. While direct pKa and LogP data for 2-(trifluoromethyl)phenol is not provided here, the -C2F5 group is known to be more strongly electron-withdrawing than -CF3, leading to a further decrease in pKa [1]. Furthermore, the XLogP of 3.5 for 2-(Pentafluoroethyl)phenol is significantly higher than the estimated LogP of ~2.8 for its -CF3 counterpart [2]. This difference in lipophilicity and acidity provides a distinct, tunable property set for structure-activity relationship (SAR) studies.

-C2F5 vs -CF3 group
Cross-study comparable
ΔLogP ≈ 0.7; stronger electron-withdrawing effect
Supports fine-tuning of lipophilicity in SAR studies
Direct head-to-head experimental comparison not yet available
Fluorinated Building Blocks Bioisosterism LogP SAR

Copper-Mediated Pentafluoroethylation Route

The synthesis of 2-(Pentafluoroethyl)phenol and related compounds can be achieved via copper-mediated pentafluoroethylation of iodinated aryl precursors using CuC2F5. This method, detailed in a 2023 doctoral thesis, has been demonstrated to prepare symmetrically and asymmetrically pentafluoroethylated aniline and phenol derivatives [1]. This validates the accessibility of the target compound and its derivatives, distinguishing it from other perfluoroalkylated phenols that may lack a robust or published synthetic route.

Synthetic route
Supporting evidence
CuC2F5-mediated perfluoroalkylation of aryl iodides
Supports synthetic accessibility and scale-up confidence
Validated methodology from 2023 doctoral thesis
Synthesis Methodology Perfluoroalkylation Late-Stage Functionalization

Intramolecular OH...F-C Hydrogen Bonding

The ortho-relationship between the phenolic -OH and the pentafluoroethyl group in 2-(Pentafluoroethyl)phenol creates the potential for a weak, stabilizing intramolecular hydrogen bond (IMHB) between the hydroxyl proton and one of the fluorine atoms on the -CF2- or -CF3 moieties. This interaction is not possible in the 3- or 4-isomers. While quantitative data on this specific interaction is not provided, the ortho-disubstitution pattern is known to lock molecular conformation via an IMHB, which can significantly influence receptor binding and solubility compared to its non-ortho analogs [1].

Intramolecular H‑bond potential
Supporting evidence
Potential OH···F–C interaction possible only in ortho‑isomer
Supports conformational restriction studies for target binding
IMHB not feasible in meta/para isomers; quantitative data pending
Intramolecular Hydrogen Bonding Conformation Receptor Binding Fluorine Chemistry

2-(Pentafluoroethyl)phenol: Primary Application Scenarios


Lead Optimization: Pharmacological Property Tuning

When a lead series requires increased lipophilicity and metabolic stability for better target engagement or oral bioavailability, 2-(Pentafluoroethyl)phenol provides a quantifiably superior scaffold over unsubstituted phenol (ΔLogP ≈ 2.0) [1][2]. Its predicted pKa of 8.06 also makes it a valuable carboxylic acid bioisostere, allowing for modulation of the drug's ionization state at physiological pH [1][3]. This is a more strategic choice than the common -CF3 analog, as the -C2F5 group offers a different point in the lipophilicity-acidity space for fine-tuning SAR.

Conformationally Restricted Ligand Design

The unique ortho-substitution pattern of 2-(Pentafluoroethyl)phenol enables potential intramolecular hydrogen bonding (OH...F-C), a feature absent in its 3- and 4-isomers. This conformational restriction can be a decisive factor in achieving high target affinity and selectivity in drug discovery programs. The compound's solid-state behavior, which is dramatically different from the high-melting para-isomer (Δ Melting Point > 100 °C), further indicates distinct intermolecular interaction profiles that can be exploited in crystal engineering and formulation science [4].

Synthesis of Advanced Fluorinated Intermediates

Researchers aiming to incorporate a pentafluoroethyl group into complex aromatic molecules can rely on 2-(Pentafluoroethyl)phenol as a key intermediate. Its synthesis has been validated via copper-mediated pentafluoroethylation, a robust methodology detailed in academic literature [5]. This provides a clear, lower-risk synthetic entry point for creating libraries of -C2F5-containing compounds for pharmaceutical, agrochemical, and materials science applications, as opposed to using a less-characterized analog with an unknown or low-yielding synthetic pathway.

Advanced Agrochemical Development

Fluorinated aromatics, including pentafluoroethyl-substituted phenols, are described in patents as valuable starting materials for active ingredients in agrochemicals [6]. The specific lipophilic and electronic profile of 2-(Pentafluoroethyl)phenol (XLogP = 3.5, pKa = 8.06) offers a unique set of parameters for designing novel herbicides, fungicides, or insecticides. Its quantifiably different properties from cheaper, less lipophilic analogs can translate to improved cuticle penetration, target-site binding, and ultimately, better field performance and lower application rates.

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Lipophilicity and acidity profile
Bioisostere replacement and permeability assays
Conformationally restricted ligand design
Ortho‑substitution for potential IMHB
Conformational analysis and target binding studies
Synthesis of fluorinated intermediates
Validated synthetic accessibility
Scalability and derivatization yield
Agrochemical active ingredient research
Unique lipophilic/electronic profile
Cuticle penetration and target-site binding models

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8 linked technical documents
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